molecular formula C10H19NO2S B2852676 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide CAS No. 1698201-78-3

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide

Cat. No.: B2852676
CAS No.: 1698201-78-3
M. Wt: 217.33
InChI Key: CYAZAUJRVNHSNC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33.

Chemical Reactions Analysis

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe for studying specific biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Conclusion

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a compound with potential applications in various scientific research fields

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a compound with significant potential in biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H17NOS\text{C}_9\text{H}_{17}\text{NOS} and a molecular weight of 217.33 g/mol. The compound includes a pent-4-enamide structure characterized by an amide functional group and an alkene, with hydroxy and methylthio substituents enhancing its chemical reactivity .

Key Structural Data:

PropertyValue
Molecular FormulaC₉H₁₇NOS
Molecular Weight217.33 g/mol
Functional GroupsAmide, Alkene
Physical StateLiquid (assumed)

Synthesis

The synthesis of this compound can be achieved through various methods involving controlled reactions between appropriate precursors. Key techniques include:

  • Oxidation : Utilizing reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Conducted under acidic or basic conditions to yield diverse products .

The biological activity of this compound is not fully elucidated; however, it is suggested to interact with various biological pathways. Its structure allows it to function as a biochemical probe, potentially influencing enzyme activity and cellular processes.

Case Studies

  • Histone Deacetylase Inhibition :
    • Similar compounds have been studied as histone deacetylase (HDAC) inhibitors, which are known to induce differentiation and apoptosis in tumor cells. For instance, novel hydroxamic acid-based HDAC inhibitors demonstrated significant antiproliferative activity against human cancer cell lines .
  • Antimicrobial Activity :
    • Research into related compounds indicates potential antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens .

Potential Applications

This compound holds promise across several fields:

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : Investigated as a biochemical probe for studying specific biological pathways.
  • Medicine : Potential therapeutic effects warrant further investigation.
  • Industry : Applications in developing new materials or as intermediates in chemical manufacturing .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZAUJRVNHSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC=C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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